![molecular formula C7H9NO3S2 B362312 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid CAS No. 13242-81-4](/img/structure/B362312.png)
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Overview
Description
“2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid” is a derivative of thiazolidinone . Thiazolidinone motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They exhibit a wide range of pharmacological activities .
Synthesis Analysis
Thiazolidinone motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid” is characterized by a five-membered heterocycle system having the formula C6H7NO3S2 .
Chemical Reactions Analysis
Thiazolidinone motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .
Scientific Research Applications
Drug Design and Combinatorial Libraries
These compounds are important in the design of biologically active compounds due to their activated methylene group and highly reactive carboxylic group, making them convenient building blocks for combinatorial libraries .
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor properties. For example, certain esters and amides derived from this compound have been predicted to have drug likeness and physicochemical properties conducive to antitumor activity .
Antioxidant Activity
Some derivatives have shown the ability to inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in cancerous tissue, indicating potential antioxidant activity .
Anticonvulsant Activity
Certain derivatives have exhibited weak anticonvulsant activity, which could be further explored for potential therapeutic applications .
Synthesis of Bioactive Molecules
The compound has been used in multicomponent reactions for the synthesis of potentially bioactive molecules such as dihydropyrimidin-2 (1H)-ones/thione/imine .
Inhibition of Aldose Reductase
Derivatives have been identified as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, with some compounds being more potent than existing inhibitors .
Synthesis, Physicochemical Properties, Drug Likeness, and Antitumor … - Springer Synthesis and Antioxidant Activity of 2-Thioxo-1,2,3,4 … - Springer Synthesis and Anticonvulsant Activity of New 2-(4-Oxo-2-Thioxo-1,4 … - Springer One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3 … - Springer (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective … - Europe PMC
Mechanism of Action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes .
Mode of Action
It is known that 1,3-thiazolidin-4-one derivatives, which include this compound, exhibit various biological activities . They are subjects of extensive pharmacological studies .
Biochemical Pathways
Compounds with a similar structure have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
It is known that the reaction of similar compounds with ethanol and amines to obtain the corresponding ester and amides was found to be optimal in water . This suggests that the compound’s action may be influenced by the solvent environment.
properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S2/c1-2-4(6(10)11)8-5(9)3-13-7(8)12/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBLGBOIVVEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)CSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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